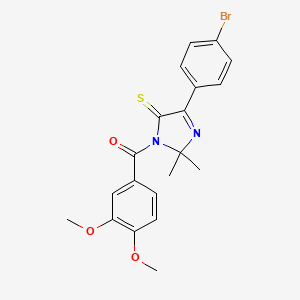![molecular formula C18H19N3OS B2786786 N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide CAS No. 886903-90-8](/img/structure/B2786786.png)
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPTP is a small molecule inhibitor that has been identified as a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a crucial role in regulating insulin signaling and glucose metabolism, making BPTP a promising candidate for the treatment of diabetes and other metabolic disorders.
作用機序
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide acts as a selective inhibitor of PTP1B, an enzyme that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate (IRS) proteins. By inhibiting PTP1B, this compound increases insulin sensitivity and enhances glucose uptake in insulin-responsive tissues such as muscle and liver. This compound also inhibits the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including improving insulin sensitivity, reducing body weight, and inhibiting cancer cell proliferation. This compound has also been shown to reduce inflammation and oxidative stress in animal models, which may contribute to its beneficial effects on metabolic and inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide is its selectivity for PTP1B, which reduces the risk of off-target effects. This compound also has good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. These limitations need to be taken into account when designing experiments using this compound.
将来の方向性
There are several future directions for research on N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide, including the development of more potent and selective inhibitors of PTP1B, the investigation of this compound's effects on other signaling pathways, and the evaluation of its therapeutic potential in human clinical trials. This compound may also have applications in other areas, such as neurodegenerative diseases and inflammation, which warrant further investigation. Overall, this compound represents a promising candidate for the development of novel therapies for metabolic and inflammatory diseases.
合成法
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide involves several steps, starting with the reaction of 2-aminobenzenethiol with 2-bromo-1-chloroethane to form 2-chloroethylbenzothiazole. This intermediate is then reacted with 2-pyridinemethanol to produce the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications, and the compound has been synthesized using different methods with varying yields.
科学的研究の応用
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. In diabetes, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models. This compound has also been studied in obesity, where it has been shown to reduce body weight and improve glucose metabolism. In cancer, this compound has been investigated as a potential therapeutic target due to its ability to inhibit the growth and proliferation of cancer cells.
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-2-3-11-17(22)21(13-14-8-6-7-12-19-14)18-20-15-9-4-5-10-16(15)23-18/h4-10,12H,2-3,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBUKCNZBKCCKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=CC=N1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

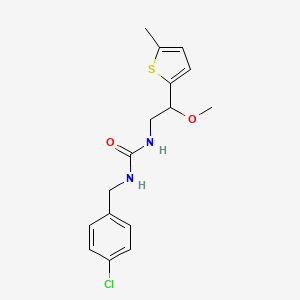
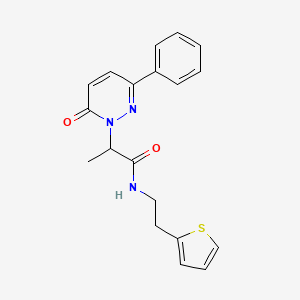
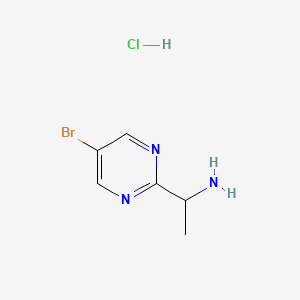
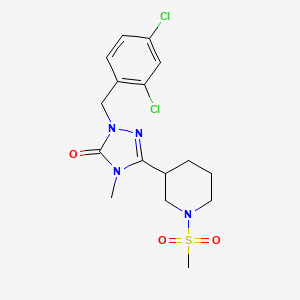
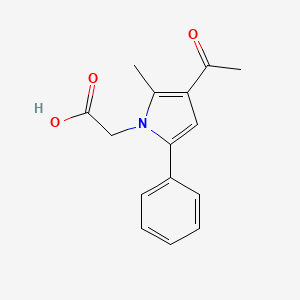
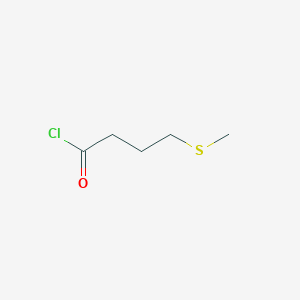
![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]prop-2-enenitrile](/img/structure/B2786713.png)
![N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2786714.png)
![N-[2,2,2-trichloro-1-(4-methylbenzenesulfonyl)ethyl]formamide](/img/structure/B2786717.png)
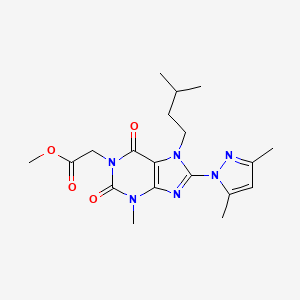
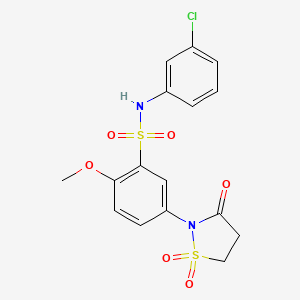
![2-(2-((2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2786721.png)
![2-methyl-3-[(4-methylphenyl)(4-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B2786723.png)
